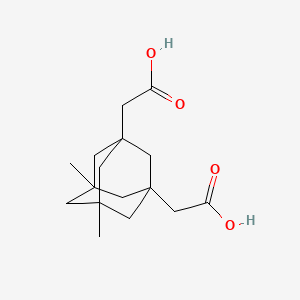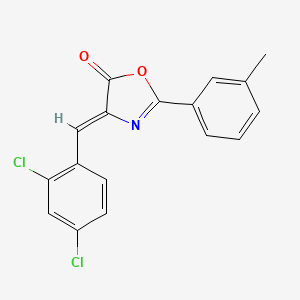![molecular formula C6H7N3O4S B11701753 Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate CAS No. 75621-68-0](/img/structure/B11701753.png)
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate is a chemical compound belonging to the class of 1,2,4-triazines. This compound is characterized by the presence of a triazine ring substituted with hydroxyl groups and a sulfanyl group, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate typically involves the nucleophilic substitution of a triazine derivative. One common method includes the reaction of 3,5-dihydroxy-1,2,4-triazine with a suitable sulfanyl reagent, followed by esterification with methanol. The reaction conditions often involve the use of a base such as sodium carbonate and a solvent like dioxane or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the triazine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield triazine ketones, while substitution of the sulfanyl group can produce various triazine derivatives with different functional groups.
科学的研究の応用
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate has several scientific research applications:
作用機序
The mechanism of action of Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups on the triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its anticancer activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and sulfanyl groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
75621-68-0 |
|---|---|
分子式 |
C6H7N3O4S |
分子量 |
217.21 g/mol |
IUPAC名 |
methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C6H7N3O4S/c1-13-3(10)2-14-5-4(11)7-6(12)9-8-5/h2H2,1H3,(H2,7,9,11,12) |
InChIキー |
VRFCSDSVVDDINV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC1=NNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11701683.png)
![4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11701686.png)
![1-Bromo-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11701691.png)

![N'-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11701702.png)
![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)
![ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11701712.png)

![Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11701730.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11701757.png)
